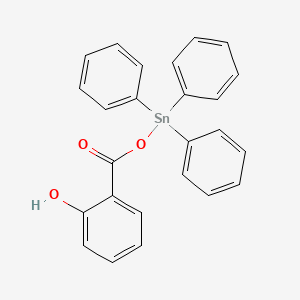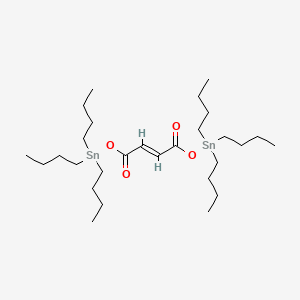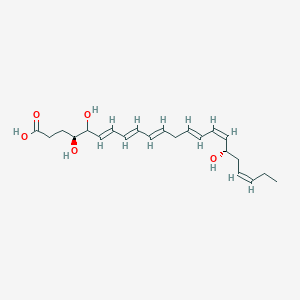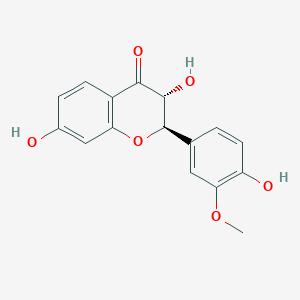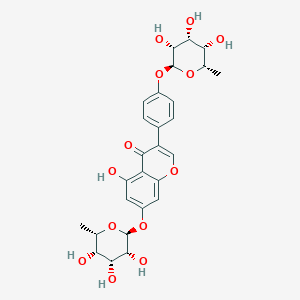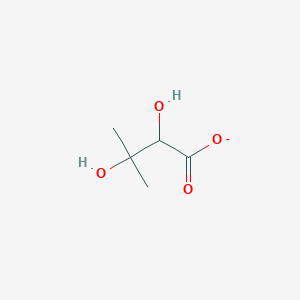
2,3-Dihydroxy-3-methylbutanoate
Vue d'ensemble
Description
2,3-dihydroxy-3-methylbutanoate is a hydroxy monocarboxylic acid anion. It derives from a butyrate. It is a conjugate base of a 2,3-dihydroxy-3-methylbutanoic acid.
Applications De Recherche Scientifique
1. Wine Aroma Composition
Ethyl 2-hydroxy-3-methylbutanoate, closely related to 2,3-Dihydroxy-3-methylbutanoate, has been identified as a potential marker of lactic acid bacteria esterase activity in wines. It predominantly exists as the R enantiomer in red and white wines. However, its concentrations in wines are considerably below the detection threshold, indicating no significant direct effect on fruity aroma modulation in red wine (Gammacurta et al., 2018).
2. Chemical Synthesis and Analysis
The ion exclusion and ion exchange techniques have been utilized to obtain substantial yields of 2,3-dihydroxy-2-methylbutanamide and 2,3-dihydroxy-2-methylbutanoic acid. This process is significant due to its stereospecific nature, yielding a high percentage of one of two possible diastereomeric dl-acid mixtures (Powell et al., 1972).
3. Aroma Volatile Biosynthesis in Apples
2-Methylbutanoate esters, closely related to 2,3-Dihydroxy-3-methylbutanoate, are key contributors to fruit aroma. Their biosynthetic origins and interconversions in Red Delicious and Granny Smith apples have been explored using deuterium-labeled substrates, revealing differences in products and product distributions between apple cultivars (Rowan et al., 1996).
4. Biomaterials for Tissue Engineering
Polyhydoxyalkanoates (PHAs), which include poly 3-hydroxybutyrate (a related compound to 2,3-Dihydroxy-3-methylbutanoate), are used in tissue engineering due to their biodegradability and thermoprocessability. PHAs have been developed into medical devices and tissue engineering applications like sutures, repair devices, cardiovascular patches, and wound dressings (Chen & Wu, 2005).
5. Surface Chemistry
The adsorption and thermal chemistry of chiral compounds like (S)-2-methylbutanoic acid, closely related to 2,3-Dihydroxy-3-methylbutanoate, on Pt(111) single-crystal surfaces have been characterized, emphasizing chiral templating of surfaces. This is relevant for understanding surface interactions and molecular behaviors on metallic surfaces (Lee & Zaera, 2006).
Propriétés
IUPAC Name |
2,3-dihydroxy-3-methylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c1-5(2,9)3(6)4(7)8/h3,6,9H,1-2H3,(H,7,8)/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEYKUFKXGDTEU-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)[O-])O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9O4- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydroxy-3-methylbutanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



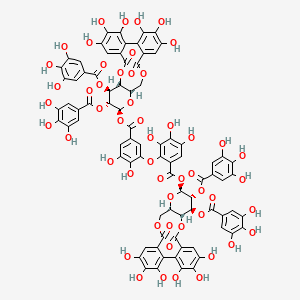

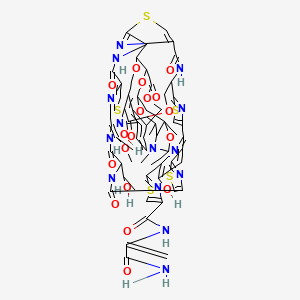
![{3-(3-chlorobenzyl)-1-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]piperidin-3-yl}methanol](/img/structure/B1258852.png)
![(5S)-17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1258854.png)
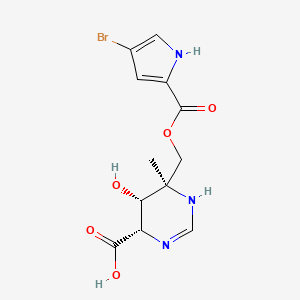
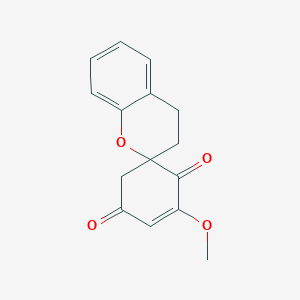
![N-(2-oxolanylmethyl)-5H-indazolo[2,3-a][3,1]benzoxazine-9-carboxamide](/img/structure/B1258857.png)
